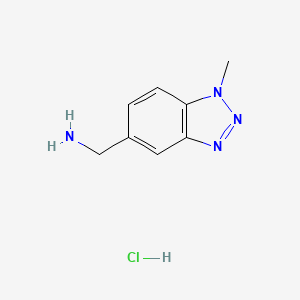![molecular formula C18H16ClNO3 B6240769 1-[2-(2-chlorophenoxy)ethyl]-3-methyl-1H-indole-2-carboxylic acid CAS No. 2375271-39-7](/img/new.no-structure.jpg)
1-[2-(2-chlorophenoxy)ethyl]-3-methyl-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2-chlorophenoxy)ethyl]-3-methyl-1H-indole-2-carboxylic acid is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals. This particular compound is characterized by the presence of a chlorophenoxyethyl group attached to the indole core, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-chlorophenoxy)ethyl]-3-methyl-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole core . The chlorophenoxyethyl group can be introduced through nucleophilic substitution reactions, where a suitable chlorophenol derivative reacts with an appropriate alkylating agent under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(2-chlorophenoxy)ethyl]-3-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products Formed:
Oxidation: Oxindoles and other oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
1-[2-(2-chlorophenoxy)ethyl]-3-methyl-1H-indole-2-carboxylic acid has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-[2-(2-chlorophenoxy)ethyl]-3-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
5-chloroindole-3-acetic acid: A chlorinated derivative of indole-3-acetic acid with distinct biological activities.
Uniqueness: 1-[2-(2-chlorophenoxy)ethyl]-3-methyl-1H-indole-2-carboxylic acid is unique due to the presence of the chlorophenoxyethyl group, which imparts specific chemical reactivity and biological activity.
Properties
CAS No. |
2375271-39-7 |
|---|---|
Molecular Formula |
C18H16ClNO3 |
Molecular Weight |
329.8 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



